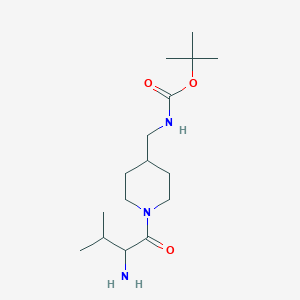
(S)-tert-Butyl ((1-(2-amino-3-methylbutanoyl)piperidin-4-yl)methyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-tert-Butyl ((1-(2-amino-3-methylbutanoyl)piperidin-4-yl)methyl)carbamate is a complex organic compound that features a piperidine ring, an amino acid derivative, and a carbamate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl ((1-(2-amino-3-methylbutanoyl)piperidin-4-yl)methyl)carbamate typically involves multiple steps, including the protection of functional groups, formation of the piperidine ring, and coupling reactions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production methods for this compound are not widely documented in public literature. they likely involve scalable versions of laboratory synthesis techniques, optimized for cost-efficiency and high throughput.
化学反応の分析
Types of Reactions
(S)-tert-Butyl ((1-(2-amino-3-methylbutanoyl)piperidin-4-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the amino group or the piperidine ring.
Reduction: This reaction can target the carbamate group or other reducible functionalities.
Substitution: This reaction can occur at the amino group or the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction and desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives of the piperidine ring, while reduction may produce amine derivatives.
科学的研究の応用
(S)-tert-Butyl ((1-(2-amino-3-methylbutanoyl)piperidin-4-yl)methyl)carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of (S)-tert-Butyl ((1-(2-amino-3-methylbutanoyl)piperidin-4-yl)methyl)carbamate involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, depending on the context of its application. Detailed mechanisms are often studied through experimental and computational methods to understand its effects at the molecular level.
類似化合物との比較
Similar Compounds
- (S)-Benzyl ((1-(2-amino-3-methylbutanoyl)piperidin-4-yl)methyl)carbamate
- (S)-Benzyl ((1-(2-amino-3-methylbutanoyl)piperidin-4-yl)methyl)(cyclopropyl)carbamate
生物活性
(S)-tert-Butyl ((1-(2-amino-3-methylbutanoyl)piperidin-4-yl)methyl)carbamate is a compound that has attracted considerable interest in the field of medicinal chemistry due to its potential biological activities. This article discusses its biological activity, including its interactions with biological targets, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its unique structural features, which include:
- A tert-butyl group that enhances lipophilicity.
- A piperidine ring , which is known for its role in various biological activities.
- An amino acid derivative (2-amino-3-methylbutanoic acid), contributing to its biological relevance.
The molecular formula of this compound is C19H35N3O3, and it has been synthesized for various biological evaluations.
Research indicates that this compound interacts with several biological macromolecules, including enzymes and receptors. This interaction can modulate physiological pathways, making it a candidate for therapeutic applications.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes, which could be beneficial in treating conditions like Alzheimer's disease (AD) where enzyme activity plays a crucial role in disease progression.
- Receptor Binding : Its structure allows it to bind effectively to various receptors, influencing signaling pathways associated with neurological functions.
1. Neuroprotective Effects
Studies have demonstrated that this compound exhibits neuroprotective properties. For instance, it has been evaluated for its ability to protect astrocytes from amyloid-beta-induced toxicity, a hallmark of Alzheimer's disease. The compound was shown to enhance cell viability in the presence of amyloid-beta peptides, suggesting that it may mitigate neurodegenerative processes.
2. Interaction Studies
In vitro studies have revealed that the compound can effectively bind to target proteins involved in neurodegenerative diseases. These studies are essential for elucidating its mechanism of action and guiding further drug development efforts.
Comparative Analysis with Similar Compounds
A comparison of this compound with structurally similar compounds reveals significant insights into its unique properties:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (S)-tert-butyl ((1-(2-amino-3-methylbutanoyl)piperidin-3-yl)methyl)(cyclopropyl)carbamate | Similar backbone but different piperidine position | Potentially different biological activity due to structural variation |
| (S)-tert-butyl ((1-(2-amino-3-methylbutanoyl)piperidin-4-yl)methyl)(isopropyl)carbamate | Isopropyl group instead of cyclopropyl | Variation in sterics affecting binding properties |
This table highlights how variations in structure can influence the biological activity of related compounds.
Case Studies and Research Findings
Recent research has focused on the synthesis and evaluation of this compound. Notable findings include:
- In vitro studies demonstrating inhibition of β-secretase activity and reduction in amyloid-beta aggregation.
- Cell viability assays showing significant protection against neurotoxic agents like Aβ 1-42.
These findings underscore the therapeutic potential of this compound in treating neurodegenerative diseases.
特性
分子式 |
C16H31N3O3 |
|---|---|
分子量 |
313.44 g/mol |
IUPAC名 |
tert-butyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-4-yl]methyl]carbamate |
InChI |
InChI=1S/C16H31N3O3/c1-11(2)13(17)14(20)19-8-6-12(7-9-19)10-18-15(21)22-16(3,4)5/h11-13H,6-10,17H2,1-5H3,(H,18,21) |
InChIキー |
FYUYXUBOOHXUHZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C(=O)N1CCC(CC1)CNC(=O)OC(C)(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















